Beryllium nitrate trihydrate

Description

BenchChem offers high-quality Beryllium nitrate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beryllium nitrate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7787-55-5 |

|---|---|

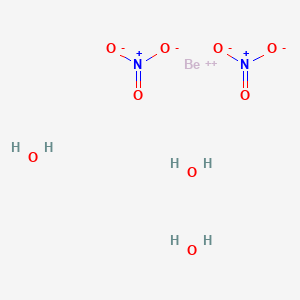

Molecular Formula |

BeH6N2O9 |

Molecular Weight |

187.07 g/mol |

IUPAC Name |

beryllium;dinitrate;trihydrate |

InChI |

InChI=1S/Be.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; |

InChI Key |

MOVLWNALUAGFEF-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O |

physical_description |

White to slightly yellow deliquescent solid; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Hydrated Beryllium Nitrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of hydrated beryllium nitrate. While various hydrated forms exist, this document focuses on beryllium nitrate tetrahydrate, ₂ , the form whose structure has been definitively elucidated through single-crystal X-ray diffraction. The principles and methodologies described herein serve as a robust framework for the analysis of this and similar hygroscopic coordination compounds.

Section 1: The Foundational Chemistry and Synthesis

The physicochemical properties of beryllium nitrate are dictated by the coordination environment of the Be²⁺ ion. In aqueous media, beryllium exhibits a strong tendency to coordinate with four water molecules, forming a stable tetra-aqua complex, [Be(H₂O)₄]²⁺.[1] Understanding the arrangement of this cation with its counter-ions in a crystalline lattice is paramount for controlling its reactivity and material properties.

The synthesis of high-quality single crystals is the critical first step for any crystallographic analysis. For beryllium nitrate tetrahydrate, the established method involves the controlled reaction of a beryllium source with nitric acid.[1]

Experimental Protocol: Synthesis and Single Crystal Growth

Objective: To synthesize and grow single crystals of beryllium nitrate tetrahydrate suitable for Single-Crystal X-ray Diffraction (SC-XRD).

Materials:

-

Beryllium oxide (BeO) or Beryllium hydroxide (Be(OH)₂)

-

Dilute Nitric Acid (HNO₃, ~20-30%)

-

High-purity deionized water

-

Crystallizing dish

-

Desiccator with a suitable drying agent (e.g., silica gel)

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker containing a measured volume of dilute nitric acid.

-

Slow Addition of Beryllium Source: Gradually add small portions of beryllium oxide or hydroxide to the stirring nitric acid. The reaction is exothermic and should be controlled to prevent boiling. The addition is complete when all the solid has dissolved, resulting in a clear solution.

-

Causality Insight: The slow, portion-wise addition ensures the reaction remains controlled, preventing excessive heat that could lead to the formation of undesirable side-products or rapid solvent evaporation. This method favors the formation of a saturated solution ideal for crystallization.

-

-

Evaporation and Crystallization: Transfer the resulting clear solution of beryllium nitrate to a clean crystallizing dish. Cover the dish loosely (e.g., with perforated paraffin film) to allow for slow evaporation of the solvent at room temperature.

-

Self-Validation: Slow evaporation is crucial. Rapid solvent removal leads to polycrystalline powder, unsuitable for SC-XRD. The formation of well-defined, transparent crystals is a visual confirmation of a successful, slow crystallization process.

-

-

Crystal Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor using a spatula or forceps.

-

Drying: Gently dry the harvested crystals in a desiccator. Do not use heat, as heating the tetrahydrate can induce decomposition rather than forming an anhydrous product.[1]

Section 2: The Crystallographic Analysis Workflow

The determination of a crystal structure is a systematic process that translates diffraction patterns into a precise three-dimensional atomic model.[2] Each step is designed to preserve the integrity of the crystal and the resulting data.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal free of cracks or satellite growths.

-

Due to the deliquescent nature of the compound, coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Mount the crystal on a cryo-loop.

-

Causality Insight: The cryoprotectant oil prevents the crystal from absorbing atmospheric moisture, which would degrade its crystalline quality.

-

-

Cryo-Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer.

-

Self-Validation: Flash-cooling the crystal vitrifies the surrounding oil and preserves the crystal structure by minimizing thermal motion and potential damage from the X-ray beam. A sharp, well-defined diffraction pattern is indicative of a well-preserved crystal.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial indexing scan to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, acquiring a series of diffraction images over a wide range of crystal orientations.

-

-

Data Reduction and Integration:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

-

Structure Solution and Refinement:

-

Using specialized software (e.g., SHELX, Olex2), solve the phase problem to generate an initial electron density map and atomic model.

-

Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the calculated data from the model. Hydrogen atoms are typically located in the difference Fourier map and refined.

-

Diagram of the SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Section 3: Structural Elucidation of Beryllium Nitrate Tetrahydrate

The definitive crystal structure of beryllium nitrate tetrahydrate was reported by Divjakovič, Edenharter, Nowacki, and Ribár.[3] Their work revealed a structure composed of discrete tetraaquaberyllium(II) cations and nitrate anions, held together by an extensive network of hydrogen bonds.

Crystallographic Data

The key structural parameters are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | ₂ | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Fdd2 | [3] |

| Unit Cell Dimensions | a = 13.471(4) Å, b = 23.910(6) Å, c = 6.229(2) Å, α = β = γ = 90° | [3] |

| Volume | 2007.8 ų | [3] |

| Z (Formula units/cell) | 8 | [3] |

The Coordination Environment

The primary structural motif is the tetraaquaberyllium(II) cation , [Be(H₂O)₄]²⁺.[1] In this complex, the central beryllium ion is perfectly coordinated by four oxygen atoms from four distinct water molecules in a tetrahedral geometry. The nitrate ions (NO₃⁻) are not directly bonded to the beryllium atom; they exist as counter-ions within the crystal lattice.[3]

This tetrahedral coordination is a hallmark of beryllium chemistry, driven by the ion's small size and high charge density, which strongly polarizes the surrounding water molecules.

The Hydrogen Bonding Network

The stability and integrity of the crystal lattice are critically dependent on a complex, three-dimensional network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming strong hydrogen bonds with the oxygen atoms of the nitrate anions. This intricate network effectively links the [Be(H₂O)₄]²⁺ cations and NO₃⁻ anions, defining the overall crystal packing. The hygroscopic nature of the compound can be attributed to this abundance of hydrophilic groups and the strong affinity of the Be²⁺ ion for water.

Diagram of the [Be(H₂O)₄]²⁺ Coordination Sphere

Caption: The tetrahedral coordination of Be²⁺ by four water molecules.

References

-

Wikipedia. (2023). Beryllium nitrate. Available at: [Link]

-

Troyanov, S. I., Tikhomirov, G. A., Znamenkov, K. O., & Morozov, I. V. (2000). Crystal Structure of Beryllium Nitrate Complexes (NO)2[Be(NO3)4] and Be4O(NO3)6. Russian Journal of Inorganic Chemistry, 45(12), 1791-1798. Available at: [Link]

-

Scribd. Presentation: Basic Structure of Beryllium Nitrate. Available at: [Link]

-

Troyanov, S., Tikhomirov, G., Znamenkov, K., & Morozov, I. (2010). Crystal Structure of Beryllium Nitrate Complexes (NO)2[Be(NO3)4] and Be4O(NO3)6. ChemInform. Available at: [Link]

-

Global Substance Registration System. BERYLLIUM NITRATE TRIHYDRATE. Available at: [Link]

-

PubChem. Beryllium nitrate trihydrate. Available at: [Link]

-

American Elements. Beryllium Nitrate Trihydrate. Available at: [Link]

-

PubChem. Beryllium nitrate. Available at: [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Crystal Structure of Beryllium Nitrate Complexes (NO)2[Be(NO3)4] and Be4O(NO3)6. | Request PDF. Available at: [Link]

-

National Institute of Standards and Technology. Standard x-ray diffraction powder patterns: section 17. Available at: [Link]

-

Chemcraft.su. Beryllium nitrate tetrahydrate, 98% (puriss.). Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Beryllium Nitrate Trihydrate

This guide provides a comprehensive overview of the fundamental physical properties of Beryllium nitrate trihydrate, Be(NO₃)₂·3H₂O. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into its characterization, handling, and the causality behind its physicochemical behavior.

Introduction: Understanding the Core Attributes

Beryllium nitrate trihydrate is a hydrated inorganic salt that serves as a crucial precursor in the synthesis of beryllium oxide (BeO) ceramics and as a reagent in various chemical processes.[1][2][3] Its physical properties are pivotal in dictating its storage, handling, and reactivity. A thorough understanding of these characteristics is paramount for its effective and safe utilization in research and development. This guide delves into the experimentally determined and computationally predicted properties of beryllium nitrate trihydrate, offering a holistic view for the scientific community.

Physicochemical Data Summary

The quantitative physical properties of Beryllium nitrate trihydrate are summarized in the table below for ease of reference. These values are compiled from various authoritative sources and represent the current scientific consensus.

| Property | Value | Source(s) |

| Molecular Formula | Be(NO₃)₂·3H₂O | [4][5][6] |

| Molar Mass | 187.07 g/mol | [4][7][8] |

| Appearance | White to slightly yellow, deliquescent crystalline solid | [4][9][10] |

| Density | 1.56 g/cm³ | [7][10][11] |

| Melting Point | Approximately 60 °C (140 °F) | [9][10][11] |

| Boiling Point | Decomposes above 100 °C (212 °F) | [10][11][12] |

| Solubility in Water | Very soluble | [9][11][13] |

| Solubility in Organic Solvents | Soluble in ethanol | [9][10] |

| Hygroscopic Nature | Deliquescent | [4][9] |

| Crystal System | Data not available for the trihydrate; tetrahydrate is tetrahedral | [14] |

In-Depth Analysis of Physical Properties

Molecular and Structural Characteristics

The deliquescent nature of beryllium nitrate trihydrate, its tendency to absorb moisture from the air and dissolve, underscores the importance of its hydrated state.[4][9] This property necessitates storage in a tightly sealed container in a dry environment to maintain its structural integrity.

Thermal Behavior: Melting and Decomposition

The thermal behavior of beryllium nitrate trihydrate is a critical consideration for its application, particularly in the synthesis of beryllium oxide ceramics.

-

Melting: The compound melts at approximately 60 °C.[9][10][11] It is important to note that this is not a sharp melting point but rather a dissolution in its own water of hydration.[12][15]

-

Decomposition: Upon further heating, decomposition begins at temperatures above 100 °C, with the loss of water and nitrogen oxides.[10][11][12] The decomposition is reportedly complete at around 250 °C, yielding beryllium oxide (BeO).[12][15] This thermal decomposition is the foundational principle behind its use as a precursor for BeO nanoparticle synthesis.[2]

The relationship between the thermal properties of Beryllium Nitrate Trihydrate can be visualized as follows:

Caption: Thermal decomposition pathway of Beryllium nitrate trihydrate.

Solubility Profile

Beryllium nitrate trihydrate is highly soluble in water.[9][11][13] This high aqueous solubility is attributed to the polar nature of both the salt and the water molecules, allowing for strong ion-dipole interactions. It is also reported to be soluble in ethanol, which provides an alternative solvent system for certain synthetic applications.[9][10] The solubility in various solvents is a key factor in its utility as a chemical reagent and in the preparation of homogenous solutions for materials synthesis.

Experimental Protocols for Property Determination

To ensure the scientific integrity of the data presented, standardized experimental protocols are employed for the characterization of materials like beryllium nitrate trihydrate. The following sections outline the methodologies for determining its key physical properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal properties of beryllium nitrate trihydrate are best investigated using a combination of DSC and TGA.[16][17][18]

Objective: To determine the melting point and decomposition temperature of beryllium nitrate trihydrate.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of beryllium nitrate trihydrate into a clean, inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the thermogravimetric analyzer.

-

Set the purge gas (typically dry nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).[19]

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

DSC: The endothermic peak corresponding to the melting/dissolution process is identified.

-

TGA: The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which the mass stabilizes corresponds to the completion of the decomposition to beryllium oxide.

-

The workflow for thermal analysis can be visualized as follows:

Caption: Workflow for the thermal analysis of Beryllium nitrate trihydrate.

Crystal Structure Determination: X-ray Diffraction (XRD)

While specific data for the trihydrate is elusive, the general methodology for determining the crystal structure of a crystalline solid like beryllium nitrate trihydrate involves single-crystal or powder X-ray diffraction.[20]

Objective: To determine the crystal system, space group, and unit cell dimensions.

Methodology:

-

Crystal Growth: Grow a suitable single crystal of beryllium nitrate trihydrate from a saturated aqueous solution by slow evaporation.

-

Data Collection:

-

Mount the single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain a final structural model.

-

Safety and Handling

Beryllium compounds are highly toxic and are classified as human carcinogens.[21][22] All handling of beryllium nitrate trihydrate should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[23][24] Inhalation of dust is particularly hazardous and can lead to chronic beryllium disease.[23] Refer to the material safety data sheet (MSDS) for detailed safety information before handling this compound.[25]

Conclusion

The physical properties of beryllium nitrate trihydrate are well-documented, providing a solid foundation for its application in scientific research and industrial processes. Its thermal decomposition to beryllium oxide is a particularly important characteristic that is leveraged in materials science. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, is essential for its responsible and effective use.

References

-

AMERICAN ELEMENTS®. Beryllium Nitrate Trihydrate. [Link]

-

LookChem. BERYLLIUM NITRATE. [Link]

-

Merck Index. Beryllium Nitrate. [Link]

-

E FORU Materials Inc. Beryllium Nitrate Trihydrate CAS #: 17787-55-5. [Link]

-

PubChem. Beryllium nitrate trihydrate | BeH6N2O9 | CID 62671. [Link]

-

PubChem. Beryllium nitrate | Be(NO3)2 | CID 26126. [Link]

-

Scribd. Presentation: Basic Structure of Beryllium Nitrate. [Link]

-

GSRS. BERYLLIUM NITRATE TRIHYDRATE. [Link]

-

New Jersey Department of Health. BERYLLIUM NITRATE HAZARD SUMMARY. [Link]

-

International Labour Organization. ICSC 1352 - BERYLLIUM NITRATE. [Link]

-

ChemBK. Beryllium nitrate trihydrate [beryllium and beryllium compounds]. [Link]

-

National Institute of Standards and Technology. Beryllium (Be) Standard Solution Safety Data Sheet. [Link]

-

Convert Units. Molecular weight of Be(NO3)2.3H2O. [Link]

-

A N Chemical Products. BERYLLIUM NITRATE. [Link]

-

Wikipedia. Beryllium nitrate. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Beryllium. [Link]

-

Haz-Map. Beryllium nitrate trihydrate - Hazardous Agents. [Link]

-

Penn State Materials Research Institute. Thermal Analysis. [Link]

-

ChemInform. Crystal Structure of Beryllium Nitrate Complexes (NO)2[Be(NO3)4] and Be4O(NO3)6. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Dalton Transactions. Structural (XRD) and thermal (DSC, TGA) and BET analysis of materials derived from non-metal cation pentaborate salts. [Link]

-

Gammadata. Thermogravimetry TGA and STA. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Beryllium nitrate trihydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Beryllium nitrate trihydrate | BeH6N2O9 | CID 62671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BERYLLIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. Molecular weight of Be(NO3)2.3H2O [convertunits.com]

- 9. Beryllium Nitrate [drugfuture.com]

- 10. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Beryllium Nitrate, Trihydrate, 99.9% Pure | Noah Chemicals [store.noahchemicals.com]

- 12. Beryllium nitrate | 13597-99-4 [chemicalbook.com]

- 13. BERYLLIUM NITRATE – A N Chemical Products [anchemicals.com]

- 14. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 15. lookchem.com [lookchem.com]

- 16. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 17. tainstruments.com [tainstruments.com]

- 18. gammadata.se [gammadata.se]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Structural (XRD) and thermal (DSC, TGA) and BET analysis of materials derived from non-metal cation pentaborate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. ICSC 1352 - BERYLLIUM NITRATE [chemicalsafety.ilo.org]

- 22. chembk.com [chembk.com]

- 23. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 24. nj.gov [nj.gov]

- 25. tsapps.nist.gov [tsapps.nist.gov]

A Technical Guide to Beryllium Nitrate Trihydrate: Properties, Synthesis, and Applications

Executive Summary

Beryllium nitrate trihydrate, with the chemical formula Be(NO₃)₂·3H₂O, is a significant inorganic compound primarily utilized as a precursor in the synthesis of high-purity beryllium oxide (BeO) and as a reagent in specialized chemical applications.[1] Its high solubility in water and ability to decompose cleanly into beryllium oxide upon heating make it a material of interest for researchers in materials science and ceramics development.[2][3] However, its utility is paralleled by its extreme toxicity and carcinogenic nature, mandating stringent safety protocols during handling and use.[4][5] This guide provides a comprehensive technical overview of its molecular characteristics, synthesis protocols, key applications, and essential safety measures for professionals in research and development.

| Property | Data |

| Chemical Formula | Be(NO₃)₂·3H₂O[6][7][8] |

| Molecular Weight | 187.07 g/mol [8][9] |

| CAS Number | 7787-55-5[6][10][11][12] |

| Appearance | White to slightly yellow deliquescent solid[6][9] |

| Primary Hazard | Highly toxic, confirmed human carcinogen, strong oxidizer[5][13] |

Physicochemical Properties

Molecular Structure and Formula

Beryllium nitrate trihydrate is an ionic salt consisting of a central beryllium cation (Be²⁺) coordinated by water molecules, with two nitrate anions (NO₃⁻) providing charge balance.[11] While the precise crystal structure of the trihydrate is not as commonly cited as the tetrahydrate, the fundamental coordination chemistry is similar. In the tetrahydrate form, the beryllium ion exists as a distinct tetra-aqua beryllium(II) cation, [Be(H₂O)₄]²⁺, with a tetrahedral geometry.[10] The nitrate ions are located in the crystal lattice but are not directly bonded to the beryllium center.[10] The deliquescent nature of the compound arises from its strong affinity for atmospheric moisture.

Quantitative Data

The physical and chemical properties of beryllium nitrate are critical for its application, particularly its thermal behavior and solubility.

| Property | Value and Conditions | Source(s) |

| Melting Point | 60.5 °C (140.9 °F) | [11][12][14] |

| Boiling Point | Decomposes above 100 °C | [10][15] |

| Density | 1.56 g/cm³ | [10][14] |

| Solubility in Water | Highly soluble; 166 g/100 mL (as tetrahydrate) | [10] |

| Solubility in Organics | Soluble in alcohol | [3][15] |

Thermal Stability and Decomposition

A critical aspect for its primary application is its thermal decomposition. When heated, beryllium nitrate trihydrate does not yield the anhydrous form. Instead, it first melts in its own water of hydration around 60°C.[12] Upon further heating to approximately 100°C, it begins to decompose, losing water and nitrogen oxides to form beryllium hydroxide.[10] Complete decomposition to beryllium oxide (BeO) occurs at temperatures above 250°C.[12][15] This controlled decomposition is the foundational principle for its use in producing high-purity BeO ceramics.[16]

Caption: Thermal decomposition pathway of beryllium nitrate hydrate.

Synthesis and Manufacturing

Aqueous Synthesis of Beryllium Nitrate Hydrates

The most common laboratory and industrial method for producing hydrated beryllium nitrate involves the reaction of a beryllium precursor with nitric acid.[10][12] This method is favored for its simplicity and the high purity of the resulting product, contingent on the purity of the starting materials.

Causality of Experimental Choice: Using beryllium oxide or hydroxide as a precursor is advantageous because the only byproducts are water, ensuring that the final beryllium nitrate solution is not contaminated with other salts. Beryllium carbonate can also be used, producing carbon dioxide and water.[12] The reaction is typically performed in an aqueous solution, which is then carefully evaporated to crystallize the hydrated salt.[10]

Reaction Schemes:

-

Be(OH)₂ + 2HNO₃ → Be(NO₃)₂ + 2H₂O[12]

-

BeO + 2HNO₃ → Be(NO₃)₂ + H₂O

Protocol: Laboratory-Scale Synthesis of Beryllium Nitrate Solution

This protocol describes a standard method for preparing a beryllium nitrate solution from beryllium hydroxide. Extreme caution must be exercised, and all steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Beryllium hydroxide (Be(OH)₂) powder

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Glass beaker and stir bar

-

Hot plate with stirring capability

Procedure:

-

Pre-calculation: Determine the stoichiometric amount of nitric acid required to fully react with the chosen mass of beryllium hydroxide. A slight excess of Be(OH)₂ is often used to ensure all acid is consumed.

-

Dissolution: Slowly add the pre-weighed Be(OH)₂ powder to a beaker containing a stirred solution of dilute nitric acid. The dilution of the acid helps to control the reaction rate and prevent excessive heat generation.

-

Reaction: Gently heat the mixture (not to boiling) to facilitate the complete dissolution of the beryllium hydroxide. The solution should become clear upon completion.

-

Filtration: If any unreacted solid remains, filter the warm solution to obtain a clear beryllium nitrate solution.

-

Crystallization (Optional): To obtain solid crystals, the solution can be carefully heated to evaporate excess water, followed by cooling to induce crystallization. This step is hazardous due to the potential for aerosolizing the toxic material and should only be performed with specialized equipment.

Core Applications in Research and Development

Precursor for Beryllium Oxide (BeO) Ceramics

The primary industrial and research application of beryllium nitrate is as a precursor for synthesizing high-purity beryllium oxide (BeO) powders.[3][16] BeO is a unique ceramic material with the rare combination of high thermal conductivity and excellent electrical insulation, making it invaluable for high-performance electronics, aerospace components, and nuclear applications.[16]

Rationale for Use: Beryllium nitrate is an ideal precursor because it can be prepared in a highly pure form and its thermal decomposition yields fine, reactive BeO powder with minimal contamination, as the byproducts (water and nitrogen oxides) are volatile.[16]

Protocol: Thermal Decomposition of Be(NO₃)₂·3H₂O to BeO Powder

This protocol outlines the calcination process to convert beryllium nitrate into beryllium oxide powder. This process must be conducted in a tube furnace located within a fume hood to safely vent the toxic nitrogen oxide gases produced.

Materials:

-

Beryllium nitrate trihydrate

-

High-purity alumina crucible

-

Tube furnace with programmable temperature control and gas flow

Procedure:

-

Sample Preparation: Place a known quantity of beryllium nitrate trihydrate into the alumina crucible.

-

Furnace Setup: Position the crucible in the center of the tube furnace.

-

Calcination Program:

-

Step 1 (Dehydration): Heat the furnace to 150°C at a rate of 5°C/minute and hold for 1 hour. This slow initial ramp ensures the controlled removal of the water of hydration.[16]

-

Step 2 (Decomposition): Increase the temperature to a final calcination temperature, typically between 800°C and 1000°C, at a rate of 10°C/minute.[16]

-

Step 3 (Dwell): Hold at the final temperature for 2-4 hours to ensure complete conversion to BeO and to control the resulting particle size and morphology.

-

-

Cool Down: Allow the furnace to cool naturally to room temperature before carefully removing the crucible containing the white BeO powder.

Caption: Workflow for BeO ceramic synthesis and characterization.[16]

Safety, Handling, and Toxicology

Working with beryllium nitrate trihydrate requires the highest level of safety due to its severe health risks.

Hazard Identification

-

Carcinogenicity: Beryllium and its compounds are classified as Group 1 human carcinogens by IARC, primarily causing lung cancer through inhalation.[5]

-

Acute Toxicity: Inhalation of dust or aerosols can cause acute chemical pneumonitis, a severe inflammation of the lungs, with symptoms that may be delayed.[5][9][17] It is considered fatal if inhaled in sufficient quantities.[5]

-

Chronic Beryllium Disease (CBD): Long-term or repeated exposure can lead to CBD, a debilitating and often fatal granulomatous lung disease.[5]

-

Skin and Eye Irritation: Direct contact can cause severe skin irritation, dermatitis, and non-healing ulcers.[9][17] Eye contact causes redness, pain, and inflammation.[5]

-

Oxidizing Agent: While not combustible itself, it is a strong oxidizing agent and can intensify fires involving combustible materials.[2][5][15]

Recommended Handling Procedures

-

Engineering Controls: All work must be conducted in a designated area within a certified chemical fume hood or a glove box to prevent inhalation exposure.[13]

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check manufacturer recommendations), and full-coverage safety goggles or a face shield.[4][5] For handling powders, respiratory protection is essential.[17]

-

Work Practices: Do not eat, drink, or smoke in areas where beryllium compounds are handled.[4][5] Use a "wet chemistry" approach where possible to minimize dust generation. Decontaminate all surfaces and equipment after use.

Exposure Management and First Aid

-

Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.[5][17]

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

-

Eye Contact: Flush eyes with plenty of water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[5][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek urgent medical attention.[5]

Conclusion

Beryllium nitrate trihydrate is a compound with significant utility in advanced materials science, particularly as a high-purity precursor for beryllium oxide ceramics. Its well-defined thermal decomposition pathway allows for precise control over the synthesis of BeO powders. However, its profound toxicity necessitates a deep understanding of its properties and a rigorous adherence to safety protocols. For researchers and drug development professionals, while direct application in pharmaceuticals is non-existent due to its toxicity, understanding the handling of such hazardous materials provides a valuable framework for managing potent compounds in any laboratory setting.

References

-

Beryllium nitrate - Wikipedia. [Link]

-

BERYLLIUM NITRATE - LookChem. [Link]

-

Beryllium nitrate trihydrate - Hazardous Agents - Haz-Map. [Link]

-

Beryllium Nitrate Trihydrate CAS #: 17787-55-5 - E For U. [Link]

-

Beryllium nitrate trihydrate | BeH6N2O9 | CID 62671 - PubChem. [Link]

-

Beryllium Nitrate Trihydrate | AMERICAN ELEMENTS ®. [Link]

-

BERYLLIUM NITRATE TRIHYDRATE - FDA Global Substance Registration System. [Link]

-

Presentation: Basic Structure of Beryllium Nitrate - Scribd. [Link]

-

Beryllium nitrate trihydrate [beryllium and beryllium compounds] - ChemBK. [Link]

-

Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem. [Link]

-

Beryllium - Be 100mg/l in HNO3 2% for ICP-MS (M307.2NP) - Safety data sheet. [Link]

-

BERYLLIUM NITRATE HAZARD SUMMARY - NJ.gov. [Link]

-

ICSC 1352 - BERYLLIUM NITRATE - ILO. [Link]

-

Crystal Structure of Beryllium Nitrate Complexes (NO)2 [Be (NO3)4] and Be4O(NO3)6. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. americanelements.com [americanelements.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nj.gov [nj.gov]

- 5. ICSC 1352 - BERYLLIUM NITRATE [chemicalsafety.ilo.org]

- 6. Beryllium nitrate trihydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. noahchemicals.com [noahchemicals.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Beryllium nitrate trihydrate | BeH6N2O9 | CID 62671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 11. Beryllium nitrate | 13597-99-4 [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. cpachem.com [cpachem.com]

- 14. Beryllium Nitrate TrihydrateCAS #: 17787-55-5 [eforu-chemical.com]

- 15. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to the Solubility of Beryllium Nitrate Trihydrate in Organic Solvents

Abstract

Beryllium nitrate trihydrate, Be(NO₃)₂·3H₂O, is a deliquescent, crystalline solid with significant utility as a chemical reagent and a source for high-purity beryllium oxide.[1][2] Despite its applications, comprehensive data regarding its solubility in non-aqueous, organic solvents is conspicuously sparse in the available literature. This guide addresses this critical knowledge gap for researchers, scientists, and professionals in drug development. We synthesize the limited existing data, elucidate the physicochemical principles governing its solubility, and provide a robust, safety-centric experimental framework for its empirical determination. The extreme toxicity of beryllium compounds necessitates a primary focus on rigorous safety protocols, which are detailed herein. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a safe and effective approach to handling and characterizing this hazardous yet important inorganic salt.

Core Physicochemical & Hazardous Profile

Beryllium nitrate trihydrate is a white to slightly yellow crystalline solid that is highly soluble in water and soluble in ethanol.[2][3][4][5] It is a deliquescent substance, meaning it readily absorbs moisture from the atmosphere to form a solution.

Key Properties:

-

Molecular Formula: Be(NO₃)₂·3H₂O

-

Molecular Weight: 187.07 g/mol [6]

-

Melting Point: Approximately 60°C, where it dissolves in its own water of hydration.[2][5][7]

-

Decomposition: Decomposes upon heating above 100°C, releasing water and toxic nitrogen oxides.[3][7]

-

Hazard Profile: Strong oxidizing agent.[1][6][8] Mixtures with combustible materials, alkyl esters, or other reducing agents can be explosive.[8]

The most critical characteristic of beryllium nitrate, and all beryllium compounds, is its extreme toxicity. It is classified as a human carcinogen, and exposure can lead to severe health effects.[6][9]

Mandatory Health & Safety Imperatives

Working with beryllium compounds is non-negotiable without stringent safety controls. The inhalation of beryllium dust, mists, or fumes is the primary exposure route and presents a grave health hazard.[10]

2.1 Toxicity Overview

-

Acute Exposure: Inhalation can cause acute chemical pneumonitis, an inflammation of the lungs.[1][6] Skin contact may lead to irritation, burns, dermatitis, and non-healing ulcers.[1][6][9]

-

Chronic Exposure: Chronic inhalation can lead to Chronic Beryllium Disease (CBD), a debilitating and often fatal lung condition characterized by the formation of granulomas.[6][10] It can also cause permanent lung scarring.[9]

2.2 Engineering and Administrative Controls

-

Containment: All work with solid beryllium nitrate trihydrate must be conducted within a certified chemical fume hood, a glovebox, or a similar ventilated enclosure to prevent the release of airborne particles.[11][12]

-

Access Restriction: Clearly demarcate work areas with warning signs.[10] Access should be restricted to trained personnel only.

-

Housekeeping: Regular and thorough cleaning of the work area is essential. Use wet cleaning methods or a HEPA-filtered vacuum; dry sweeping is strictly prohibited to avoid aerosolizing dust.[10]

2.3 Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory.

-

Respiratory Protection: An FFP3-rated respirator is necessary when handling beryllium powders outside of a glovebox.[11]

-

Hand Protection: Nitrile, neoprene, or rubber gloves should be worn to protect against skin contact.[10] If using organic solvents, ensure the glove material is resistant to the specific solvent.[11]

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[10]

-

Protective Clothing: A disposable, close-fitting lab coat or coveralls, along with shoe covers, should be used to prevent contamination of personal clothing.[13]

2.4 Waste Disposal All beryllium-contaminated waste (gloves, wipes, solids, solutions) is considered hazardous.

-

Solid waste should be sealed in clearly labeled plastic bags to prevent dust formation.[11]

-

Liquid waste should be collected in designated, sealed containers and disposed of according to institutional and national hazardous waste regulations.[11]

Safety Protocol Flowchart

The following diagram outlines the mandatory safety decision-making process before commencing any work with beryllium nitrate trihydrate.

Caption: Safety Decision Workflow for Beryllium Nitrate Handling.

Principles of Solubility in Organic Solvents

The dissolution of an ionic salt hydrate like beryllium nitrate trihydrate in an organic solvent is a complex process governed by the interplay of several energetic factors. The general principle "like dissolves like" provides a starting point, but a deeper understanding is required for predictive accuracy.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of Be(NO₃)₂·3H₂O. For dissolution to occur, the energy released during solvation must overcome this lattice energy.

-

Solvation Energy: This is the energy released when the beryllium cations (Be²⁺) and nitrate anions (NO₃⁻) are surrounded and stabilized by solvent molecules. In polar organic solvents, the negative pole of the solvent dipole interacts with Be²⁺, and the positive pole interacts with NO₃⁻.

-

Role of Hydration Water: The three water molecules in the crystal structure play a crucial role. They can form strong hydrogen bonds with both the beryllium ion and certain organic solvents (e.g., alcohols, DMF). This can either facilitate or hinder solubility depending on whether the solvent can effectively replace the water in the coordination sphere of the beryllium ion.

-

Solvent Properties:

-

Polarity: Highly polar solvents are more likely to dissolve ionic salts.

-

Hydrogen Bonding: Protic solvents (like alcohols) that can act as hydrogen bond donors and aprotic polar solvents (like acetone or DMSO) that are hydrogen bond acceptors can interact strongly with both the ions and the water of hydration.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the dissolved ions, preventing them from recombining and precipitating.

-

Known Solubility Data

Quantitative solubility data for beryllium nitrate trihydrate in organic solvents is extremely limited. The available information is summarized below.

| Solvent | Formula | Temperature (°C) | Solubility | Reference(s) |

| Water | H₂O | 20 | 107 g / 100 g | [3] |

| Ethanol | C₂H₅OH | Not Specified | Soluble / Very Soluble | [2][3][14] |

The lack of data for other common laboratory solvents—such as methanol, acetone, acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF)—highlights the need for empirical determination by researchers working with this compound.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for determining the solubility of beryllium nitrate trihydrate using the isothermal equilibrium method. This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

5.1 Materials and Equipment

-

Beryllium nitrate trihydrate, Be(NO₃)₂·3H₂O (analytical grade)

-

Selected organic solvents (anhydrous grade recommended)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hotplate

-

Thermostatic bath

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm, solvent-compatible)

-

Glass vials with screw caps or other sealable vessels

-

Volumetric flasks and pipettes

-

Drying oven

5.2 Experimental Workflow Diagram

Caption: Workflow for Isothermal Solubility Determination.

5.3 Step-by-Step Methodology

Causality Note: Every step is designed to achieve thermodynamic equilibrium and ensure accurate measurement while maintaining strict safety containment.

-

Preparation:

-

Inside a fume hood or glovebox, accurately weigh a 15-20 mL glass vial with its cap.

-

Add approximately 5-10 g of the chosen organic solvent to the vial and record the exact mass.

-

Add an excess amount of beryllium nitrate trihydrate to the solvent. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation. A starting point is 2-3 g.

-

Seal the vial tightly to prevent solvent evaporation or atmospheric moisture absorption.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (24 to 48 hours is recommended) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle. It is critical to maintain the temperature during this step.

-

To ensure complete removal of undissolved solids, withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter. The filtration apparatus should be pre-equilibrated to the experimental temperature to prevent precipitation due to temperature changes.

-

-

Quantification (Gravimetric Method):

-

Tare a clean, dry weighing dish on an analytical balance.

-

Quickly transfer a known mass (approximately 2-3 g) of the clear, filtered saturated solution into the tared dish and record the exact mass.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the salt (e.g., 70-80°C).

-

Heat the dish until a constant mass is achieved, indicating all solvent has been removed. This is verified by repeated weighing until two consecutive measurements are within ±0.2 mg.

-

Record the final mass of the dry beryllium nitrate trihydrate residue.

-

-

Calculation:

-

Mass of solvent in the sample = (Mass of saturated solution) - (Mass of dry residue).

-

Solubility (S) is expressed as grams of solute per 100 grams of solvent: S = (Mass of dry residue / Mass of solvent in sample) * 100

-

5.4 Self-Validation and Trustworthiness

-

Equilibrium Confirmation: Perform a time-course study to confirm that the measured solubility does not change after a certain agitation period.

-

Reproducibility: Conduct at least three independent experiments for each solvent and temperature to ensure the results are reproducible and to calculate the standard deviation.

-

Approach to Equilibrium: To further validate the result, approach equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and cooling it down to the target temperature) to ensure the final concentration is the same.

Conclusion

The solubility of beryllium nitrate trihydrate in organic solvents is a fundamentally important yet poorly documented parameter. This guide establishes that while it is known to be soluble in ethanol, quantitative data across a broader range of common laboratory solvents is lacking. The primary directive for any researcher seeking to fill this data gap is an unwavering commitment to safety. The extreme toxicity of beryllium compounds mandates the use of stringent engineering controls and personal protective equipment. The detailed isothermal equilibrium protocol provided here offers a reliable and scientifically sound method for determining these unknown solubility values, enabling further research and development while prioritizing the health and safety of laboratory personnel.

References

-

Beryllium nitrate trihydrate | BeH6N2O9 | CID 62671 - PubChem. National Center for Biotechnology Information. [Link]

-

Handling Beryllium, the Safe Way | ACS Chemical Health & Safety. (2023). ACS Publications. [Link]

-

MIT EHS Beryllium Policy and Procedures. (2021). Massachusetts Institute of Technology Environmental Health & Safety. [Link]

-

Safety Practices for Working with Beryllium Products. (2011). Materion. [Link]

-

Beryllium nitrate trihydrate - Hazardous Agents - Haz-Map. Haz-Map. [Link]

-

Table 4-2, Physical and Chemical Properties of Beryllium and Beryllium Compoundsa - Toxicological Profile for Beryllium - NCBI. (2023). National Center for Biotechnology Information. [Link]

-

Beryllium - Defense Logistics Agency (DLA). Defense Logistics Agency. [Link]

-

BERYLLIUM NITRATE HAZARD SUMMARY. (2005). New Jersey Department of Health. [Link]

-

Safety Engineering in Working with Beryllium - DTIC. Defense Technical Information Center. [Link]

-

Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem. National Center for Biotechnology Information. [Link]

-

Toxicological Profile for Beryllium. (2023). Agency for Toxic Substances and Disease Registry. [Link]

-

Beryllium - Solubility of Things. Solubility of Things. [Link]

-

Why is BeCl2 solution in organic solvent? - Brainly.in. (2020). Brainly.in. [Link]

-

Beryllium Nitrate - The Merck Index. The Merck Index. [Link]

-

Beryllium Nitrate Trihydrate | AMERICAN ELEMENTS ®. American Elements. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (2022). ACS Publications. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

-

Beryllium nitrate - Wikipedia. Wikipedia. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. [Link]

-

BERYLLIUM NITRATE - LookChem. LookChem. [Link]

-

Solubility Experiment | PDF - Scribd. Scribd. [Link]

-

BERYLLIUM NITRATE - A N Chemical Products. A N Chemical Products. [Link]

Sources

- 1. Beryllium nitrate trihydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Beryllium Nitrate [drugfuture.com]

- 3. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Beryllium nitrate CAS#: 13597-99-4 [m.chemicalbook.com]

- 6. Beryllium nitrate trihydrate | BeH6N2O9 | CID 62671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. BERYLLIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. ehs.mit.edu [ehs.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. dla.mil [dla.mil]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the X-ray Diffraction Analysis of Beryllium Nitrate Trihydrate

This guide provides a comprehensive, in-depth exploration of the methodologies and critical considerations for obtaining and interpreting the X-ray diffraction (XRD) pattern of beryllium nitrate trihydrate, Be(NO₃)₂·3H₂O. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a standard protocol to offer expert insights into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Executive Summary: The Challenge and Importance of Characterizing Beryllium Nitrate Hydrates

Beryllium nitrate and its hydrated forms are crucial precursors in the synthesis of high-purity beryllium oxide (BeO) ceramics, which are indispensable in advanced electronics, aerospace, and nuclear applications.[1] The precise control of the final ceramic's properties is contingent on the purity and phase of the initial beryllium salt. X-ray diffraction is the definitive technique for verifying the crystal structure and phase identity of these precursors.

However, a thorough review of the scientific literature and crystallographic databases reveals a notable absence of a publicly indexed powder diffraction pattern for beryllium nitrate trihydrate. While the tetrahydrate, ₂, is known to be composed of isolated tetra-aqua beryllium cations and nitrate anions, the specific crystal structure of the trihydrate remains less elucidated.[2] This guide, therefore, serves as both a theoretical framework and a practical manual for researchers to independently obtain and analyze the XRD pattern of beryllium nitrate trihydrate, a critical step in ensuring material quality and process control.

Foundational Principles: Why XRD is Essential for Hydrated Salts

X-ray diffraction is fundamentally a technique that probes the long-range atomic order within a crystalline material. For a hydrated salt like beryllium nitrate trihydrate, XRD provides critical information that other techniques cannot:

-

Unambiguous Phase Identification: It can distinguish between the anhydrous, trihydrate, tetrahydrate, and other hydrated forms, as each will possess a unique crystal lattice and thus a unique diffraction pattern.

-

Detection of Impurities: The presence of other crystalline phases, such as beryllium oxide or basic beryllium nitrate (Be₄O(NO₃)₆), can be readily detected.[2][3]

-

Assessment of Crystallinity: The sharpness of the diffraction peaks provides a qualitative measure of the degree of crystalline order. Broader peaks may indicate smaller crystallite sizes or lattice strain.[4]

-

Structural Elucidation: For a previously uncharacterized material, the diffraction pattern is the first step toward solving its crystal structure.

The analysis of hydrated metal nitrates requires particular care, as the hydration state can be sensitive to environmental conditions, and the thermal decomposition pathways can be complex.[5]

Experimental Workflow: A Self-Validating Protocol

This section details a step-by-step methodology for the XRD analysis of beryllium nitrate trihydrate. The causality behind each step is explained to empower the researcher to adapt and troubleshoot the process.

Sample Preparation: The Critical First Step

Beryllium nitrate is deliquescent and thermally sensitive, making sample handling the most critical variable in the analysis.[6] The goal is to analyze the sample in its true trihydrate state, without inducing dehydration or decomposition.

Protocol for Sample Preparation:

-

Environmental Control: All sample handling must be performed in a controlled environment, preferably a glove box with controlled humidity, to prevent the absorption of atmospheric moisture or dehydration.

-

Material Sourcing: Obtain beryllium nitrate trihydrate from a reputable supplier. Note the CAS number 7787-55-5 for the trihydrate.[2][6]

-

Gentle Grinding: If the as-received material is coarse, gently grind it to a fine powder (typically <10 µm) using an agate mortar and pestle.

-

Expert Insight: Aggressive grinding can induce localized heating, potentially driving off water of hydration and causing phase changes. It can also introduce mechanical strain, leading to peak broadening. The goal is a uniform, fine powder to ensure good particle statistics and minimize preferred orientation effects.

-

-

Sample Holder Selection: Use a low-background sample holder, such as a zero-diffraction silicon plate, to minimize contributions from the holder to the diffraction pattern.

-

Mounting the Sample: Carefully pack the powder into the sample holder cavity, ensuring a flat, smooth surface that is coplanar with the holder's reference surface.

-

Trustworthiness Check: An improperly mounted sample (e.g., recessed or raised) is a primary source of error in peak positions. Use a flat edge, like a glass slide, to level the surface.

-

Caption: Workflow for preparing hygroscopic and thermally sensitive samples.

Instrumentation and Data Collection Parameters

The choice of instrument parameters directly impacts the quality of the resulting data. The following are recommended starting points for a modern powder diffractometer.

Table 1: Recommended XRD Data Collection Parameters

| Parameter | Recommended Setting | Rationale |

| X-ray Source | Cu Kα (λ = 1.5406 Å) | Most common and provides good dispersion for organic and inorganic materials. |

| Operating Voltage/Current | 40 kV / 40 mA | Provides a good balance between X-ray flux and tube lifetime. |

| Goniometer Scan Range (2θ) | 5° to 70° | This range covers the most information-rich region for fingerprinting and is sufficient for indexing most common crystal systems. |

| Step Size (2θ) | 0.02° | Sufficient resolution to accurately define peak profiles without excessively long scan times. |

| Time per Step | 1-2 seconds | A longer time per step improves the signal-to-noise ratio. Adjust based on sample crystallinity and scattering power. |

| Optics | Bragg-Brentano geometry with a monochromator or Kβ filter | Standard configuration for powder diffraction. A monochromator provides the cleanest data by removing Kβ radiation and sample fluorescence. |

| Sample Rotation | Enabled (if available) | Rotates the sample during data collection to average over more crystallite orientations, reducing preferred orientation effects. |

Data Analysis and Interpretation

The raw output from the diffractometer is a plot of intensity versus 2θ. The analysis aims to extract meaningful structural information from this data.

Caption: Logical flow from raw diffraction data to structural insights.

-

Background Subtraction: The first step is to model and subtract the amorphous scattering and instrumental background from the raw data.

-

Peak Identification: Use software to identify the position (2θ), intensity, and full-width at half-maximum (FWHM) of each diffraction peak.

-

Phase Identification:

-

The Strategy: The primary task is to compare the experimental pattern against known potential impurities or related phases. This includes searching for patterns of:

-

Beryllium Nitrate Tetrahydrate (CAS 7787-55-5)

-

Anhydrous Beryllium Nitrate (CAS 13597-99-4)

-

Basic Beryllium Nitrate (Be₄O(NO₃)₆)

-

Beryllium Oxide (BeO)

-

-

Expert Insight: If no matches are found, you may have a pure pattern for the trihydrate. The absence of peaks from other phases is a strong indicator of phase purity.

-

Indexing and Unit Cell Determination: For a novel pattern, indexing software can be used to determine the crystal system (e.g., cubic, tetragonal, orthorhombic) and the lattice parameters (a, b, c, α, β, γ) that describe the unit cell. This is the first step toward a full structure solution.

Anticipated Results and Discussion

While an experimental pattern is not available for direct comparison, we can hypothesize its features based on the chemistry of related compounds.

-

Expected Peak Positions: The diffraction peaks will likely occur at lower 2θ angles compared to anhydrous beryllium nitrate due to the larger unit cell volume required to accommodate the water molecules.

-

Hygroscopicity Effects: If the sample preparation was inadequate, the pattern may show a mixture of phases. For example, the presence of broader peaks or an elevated amorphous background could indicate partial deliquescence. The appearance of peaks corresponding to the tetrahydrate would suggest moisture uptake.

-

Thermal Decomposition Effects: Beryllium nitrate trihydrate is reported to decompose above 100°C.[6][8] If the sample was exposed to heat (e.g., from aggressive grinding or intense X-ray beams over long exposure times), one might observe the emergence of peaks from beryllium oxide.

Table 2: Troubleshooting Common XRD Artifacts in Hydrated Salt Analysis

| Observation | Potential Cause | Recommended Action |

| Broad, ill-defined peaks | Poor crystallinity, very small crystallite size, or partial amorphization. | Re-evaluate the synthesis method. Use gentler sample grinding. |

| Peak positions shifted from expected values | Sample displacement error, solid solution formation, or incorrect phase ID. | Re-mount the sample carefully. Use an internal standard for calibration. Verify phase identification. |

| Extra, unexpected peaks | Presence of a secondary crystalline phase (impurity or decomposition product). | Compare against databases for likely contaminants (e.g., BeO, other hydrates). Refine the synthesis and purification steps. |

| High background at low 2θ angles | Amorphous content, sample holder scattering, or air scatter. | Use a zero-background holder. Ensure proper instrument alignment. |

Conclusion: Establishing a Reference Standard

The characterization of materials like beryllium nitrate trihydrate, for which public data is scarce, represents a common and critical challenge in research and development. By following a rigorous, self-validating experimental protocol as outlined in this guide, researchers can confidently obtain a high-quality X-ray diffraction pattern. This data is not only crucial for internal quality control but also serves as a valuable contribution to the scientific community. The publication of a properly indexed and verified powder diffraction pattern for Be(NO₃)₂·3H₂O would fill a significant gap in the materials science literature.

References

-

AMERICAN ELEMENTS®. Beryllium Nitrate Trihydrate. [Online] Available at: [Link]

- García-Lodeiro, I., et al. (2012). Investigation of low-hydrated metal(II) nitrates. Syntheses and crystal structures of Zn(NO₃)₂·H₂O and Mn(NO₃)₂·2H₂O. Zeitschrift für anorganische und allgemeine Chemie, 638(3-4), 613-619.

-

Wikipedia. (2023). Beryllium nitrate. [Online] Available at: [Link]

- Hefni, Y. A., et al. (2011). Influence of some heavy metal nitrates on the hydration of C₃A. Advances in Cement Research, 23(2), 67-74.

-

ResearchGate. (n.d.). X-ray diffraction (XRD) patterns of (a) copper nitrate; (b) magnesium... [Online] Available at: [Link]

-

Request PDF. (2025). Mechanism of Thermal Decomposition of d-metals Nitrates Hydrates. [Online] Available at: [Link]

- Troyanov, S., et al. (2010). Crystal Structure of Beryllium Nitrate Complexes (NO)₂[Be(NO₃)₄] and Be₄O(NO₃)₆. ChemInform, 41(21).

-

Semantic Scholar. (2010). Crystal Structure of Beryllium Nitrate Complexes (NO)₂[Be(NO₃)₄] and Be₄O(NO₃)₆. [Online] Available at: [Link]

-

LookChem. (n.d.). BERYLLIUM NITRATE. [Online] Available at: [Link]

- Zhang, Y., et al. (2022). Unveiling the structure of aqueous magnesium nitrate solutions by combining X-ray diffraction and theoretical calculations. Physical Chemistry Chemical Physics, 24(35), 21087-21095.

- Morris, M. C., et al. (1971). Standard X-ray Diffraction Powder Patterns. National Bureau of Standards Monograph 25, Section 9.

-

PubChem. (n.d.). Beryllium nitrate trihydrate. [Online] Available at: [Link]

-

Global Substance Registration System. (n.d.). BERYLLIUM NITRATE TRIHYDRATE. [Online] Available at: [Link]

-

Request PDF. (2010). ChemInform Abstract: Crystal Structure of Beryllium Nitrate Complexes (NO)₂[Be(NO₃)₄] and Be₄O(NO₃)₆. [Online] Available at: [Link]

- NIST Technical Series Publications. (1981).

-

ICDD. (n.d.). ICDD Database Search. [Online] Available at: [Link]

- National Bureau of Standards. (1972).

-

Materials Project. (n.d.). mp-4396: Ba(NO₃)₂ (Cubic, Pa-3, 205). [Online] Available at: [Link]

-

ACS Publications. (2025). Soft-Templated Sol–Gel Synthesis of Mesoporous Perovskite-Type Multicomponent Metal Oxide... [Online] Available at: [Link]

-

RSC Publishing. (2026). Nickel and copper complexes of a new multidentate ligand: synthesis, characterization and magneto-structural investigations. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. ICDD Database Search - [icdd.com]

- 8. Beryllium Nitrate, Trihydrate, 99.9% Pure | Noah Chemicals [store.noahchemicals.com]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Beryllium Nitrate Trihydrate

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of beryllium nitrate trihydrate, Be(NO₃)₂·3H₂O. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the complex, multi-stage transformation of this energetic material into high-purity beryllium oxide (BeO). We will explore the underlying chemical principles, present a validated experimental protocol using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), and provide a detailed interpretation of the expected results. The causality behind each decomposition stage is explained, grounding the experimental observations in the fundamental chemistry of beryllium and its salts.

Introduction: The Significance of Beryllium Nitrate Decomposition

Beryllium oxide (BeO), the final product of beryllium nitrate decomposition, is a ceramic material with a unique combination of exceptional thermal conductivity, high electrical resistivity, and a high melting point.[1] These properties make it a critical component in advanced applications, including high-performance electronics, aerospace technologies, and nuclear reactors. The synthesis of high-purity, nanostructured BeO often relies on the controlled thermal decomposition of a suitable precursor. Beryllium nitrate is a preferred precursor due to its solubility and the ability to achieve high purity through crystallization.

However, the thermal decomposition of hydrated beryllium nitrate is not a simple dehydration followed by the breakdown of the anhydrous salt. The high charge density of the small beryllium cation (Be²⁺) significantly influences the decomposition pathway. This guide will demonstrate that the coordinated water molecules are not passive bystanders but active participants in an intricate hydrolysis reaction that defines the intermediate products and the ultimate characteristics of the final BeO.

The Physicochemical Landscape

Beryllium nitrate trihydrate is a yellow-white, hygroscopic crystalline solid.[2] It is highly soluble in water and ethanol. A critical aspect of its behavior is its relatively low melting point of approximately 30°C.[2] Upon heating, it readily dissolves in its own water of hydration, creating a liquid phase that influences the subsequent decomposition kinetics.

The primary driver for the unique decomposition pathway is the polarizing power of the Be²⁺ ion. As the smallest cation in Group 2, its high charge density strongly attracts the electron cloud of the nitrate anions, weakening the internal N-O bonds. This makes beryllium nitrate significantly less thermally stable than other alkaline earth metal nitrates.[3][4]

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of beryllium nitrate trihydrate is a multi-stage process that proceeds via hydrolysis rather than direct dehydration to an anhydrous salt. The pathway described below is based on evidence from studies on hydrated beryllium nitrates and the principles of inorganic thermal analysis.

Stage 1: Melting and Initial Hydrolysis

-

Temperature Range: ~30°C - 100°C

-

Description: The process begins with the melting of the trihydrate crystals around 30°C.[2] As the temperature increases towards 100°C, the coordinated water molecules, activated by thermal energy, initiate a hydrolysis reaction with the beryllium cation. This is not a simple loss of water but an internal reaction that begins to form beryllium hydroxide species and liberates nitric acid.

Stage 2: Formation of Beryllium Hydroxide and Gaseous Byproducts

-

Temperature Range: ~100°C - 250°C

-

Description: This stage is characterized by a significant mass loss due to the evolution of gaseous byproducts. The hydrolysis reaction intensifies, leading to the formation of beryllium hydroxide, Be(OH)₂. The nitrate ions combine with protons from the water molecules to form nitric acid, which is released as a gas. The overall reaction in this stage can be represented as:

Be(NO₃)₂·3H₂O(l) → Be(OH)₂(s) + 2HNO₃(g) + H₂O(g)

It is crucial to note that the decomposition is often reported to be complete above 250°C, indicating that this is the primary temperature range for the breakdown of the nitrate precursor.[2]

Stage 3: Decomposition of Beryllium Hydroxide to Beryllium Oxide

-

Temperature Range: >250°C

-

Description: The final stage is the dehydration of the newly formed beryllium hydroxide to yield the final product, beryllium oxide (BeO). This process involves the removal of a water molecule from the beryllium hydroxide structure:

Be(OH)₂(s) → BeO(s) + H₂O(g)

To ensure the formation of a stable, crystalline BeO, calcination at higher temperatures, often up to 800°C, may be required.[1]

The gaseous byproducts of the overall decomposition are water vapor (H₂O), nitrogen oxides (NOx, primarily nitrogen dioxide, NO₂ from the decomposition of nitric acid), and oxygen (O₂).[5][6] These gases are hazardous and must be handled in a well-ventilated environment.[5]

Mandatory Visualization: Decomposition Pathway

Caption: A logical flow diagram illustrating the multi-stage thermal decomposition of beryllium nitrate trihydrate.

Quantitative Analysis: Theoretical Mass Loss

A key aspect of a self-validating protocol is the comparison of experimental mass loss with theoretical calculations. The following table summarizes the expected mass loss for each stage of the decomposition of Be(NO₃)₂·3H₂O (Molar Mass: 187.07 g/mol ).

| Stage | Reaction | Molar Mass of Product(s) Lost ( g/mol ) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 2 | Be(NO₃)₂·3H₂O → Be(OH)₂ + 2HNO₃ + H₂O | 2 * 63.01 (HNO₃) + 18.02 (H₂O) = 144.04 | 77.00% | 77.00% |

| 3 | Be(OH)₂ → BeO + H₂O | 18.02 (H₂O) | 9.63% | 86.63% |

| Overall | Be(NO₃)₂·3H₂O → BeO + 2HNO₃ + 2H₂O | 2 * 63.01 (HNO₃) + 2 * 18.02 (H₂O) = 162.06 | 86.63% | 86.63% |

Note: The final solid product, BeO, has a molar mass of 25.01 g/mol , which should correspond to 13.37% of the initial mass.

Experimental Protocol: TGA-MS Analysis

This protocol details a robust methodology for analyzing the thermal decomposition of beryllium nitrate trihydrate using a coupled Thermogravimetric Analyzer and Mass Spectrometer (TGA-MS).

Safety Precautions

WARNING: Beryllium compounds are highly toxic and are classified as Group 1 carcinogens by the IARC. All handling of beryllium nitrate and its decomposition products must be performed within a certified fume hood or a glove box. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. Inhalation of beryllium dust or fumes can cause chronic beryllium disease (CBD).

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS).

-

High-purity inert purge gas (e.g., Nitrogen or Argon).

-

Alumina or platinum crucibles.

-

Microbalance (readable to 0.001 mg).

-

Beryllium nitrate trihydrate (Be(NO₃)₂·3H₂O).

Experimental Procedure

-

Instrument Preparation:

-

Ensure the TGA and MS are calibrated according to the manufacturer's specifications.

-

Set the inert purge gas flow rate to a constant value (e.g., 50 mL/min) to create a stable, non-reactive atmosphere.

-

-

Sample Preparation:

-

Inside a fume hood, accurately weigh 5-10 mg of beryllium nitrate trihydrate into a pre-tared TGA crucible.

-

Record the exact initial mass.

-

-

TGA-MS Method:

-

Carefully load the crucible into the TGA furnace.

-

Equilibrate the sample at 30°C for 10 minutes to ensure a stable baseline.

-

Program the TGA to heat the sample from 30°C to 600°C at a heating rate of 10°C/min.

-

Simultaneously, configure the MS to monitor for relevant m/z (mass-to-charge ratio) values corresponding to the expected gaseous byproducts:

-

H₂O (m/z = 18)

-

NO (m/z = 30)

-

NO₂ (m/z = 46)

-

O₂ (m/z = 32)

-

-

-

Data Acquisition and Analysis:

-

Record the sample mass (TGA), temperature, and ion current for each monitored m/z value (MS) as a function of time.

-

Plot the TGA data as percent mass vs. temperature.

-

Plot the MS data as ion current vs. temperature for each m/z value.

-

Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by the MS.

-

Calculate the experimental mass loss for each decomposition stage and compare it with the theoretical values in the table above.

-

Mandatory Visualization: Experimental Workflow

Caption: The workflow for the characterization of beryllium nitrate trihydrate thermal decomposition.

Conclusion: A Pathway Defined by Causality

The thermal decomposition of beryllium nitrate trihydrate is a compelling example of how the fundamental properties of a cation dictate a reaction pathway. The process is not a simple sequential loss of ligands but a chemically intricate transformation driven by the hydrolytic power of the Be²⁺ ion. By employing a validated TGA-MS protocol, researchers can precisely track this decomposition, correlating mass loss with the evolution of specific gaseous byproducts. This in-depth understanding is paramount for controlling the synthesis of high-purity beryllium oxide and for ensuring the safe handling of these highly toxic but technologically vital materials.

References

-

National Center for Biotechnology Information. (n.d.). Beryllium nitrate. PubChem Compound Database. Retrieved from [Link]

- Atwood, J. L., & Raston, C. L. (Eds.). (2007). Crystal Structure of Beryllium Nitrate Complexes (NO)2 [Be (NO3)4] and Be4O(NO3)6.

-

Clark, J. (2023). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved from [Link]

-

Panda ThatIsNeon. (2015). Trends in thermal decomposition of group 2 nitrates - WHY?. Prezi. Retrieved from [Link]

Sources

A Technical Guide to the Hygroscopic Nature of Beryllium Nitrate Trihydrate: Characterization, Impact, and Mitigation

Abstract

Beryllium nitrate trihydrate, Be(NO₃)₂·3H₂O, is a critical reagent in various research and development applications; however, its pronounced hygroscopic and deliquescent nature presents significant challenges to its handling, storage, and application.[1][2][3] The absorption of atmospheric moisture can lead to profound changes in the material's physical and chemical properties, compromising experimental accuracy, product stability, and safety. This in-depth technical guide provides a comprehensive framework for understanding and managing the hygroscopicity of beryllium nitrate trihydrate. We will explore the fundamental mechanisms of water sorption, detail rigorous analytical protocols for quantifying water content, discuss the consequential impacts on material stability, and outline field-proven best practices for handling and storage. This guide is intended for researchers, scientists, and drug development professionals who require precise control over material properties and a deep understanding of the challenges posed by hygroscopic beryllium compounds.

Introduction: The Challenge of Atmospheric Moisture

Beryllium nitrate is an inorganic salt that is highly soluble in water and typically exists as a hydrate.[4][5] The trihydrate form, in particular, is described as a white to slightly yellow, deliquescent crystalline solid.[1][2][3] To effectively work with this compound, one must first understand the terminology associated with its interaction with atmospheric water.

-

Hygroscopicity: The ability of a substance to attract and hold water molecules from the surrounding environment.[6]

-

Deliquescence: An extreme form of hygroscopicity where a substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.[7][8] Beryllium nitrate trihydrate is known to be deliquescent.[2]

-

Critical Relative Humidity (CRH): The specific relative humidity (RH) at a given temperature above which a substance will begin to absorb a significant amount of moisture and, for a deliquescent solid, begin to dissolve.

For professionals in fields requiring high precision, such as drug development, the uncontrolled absorption of water by a reagent like beryllium nitrate trihydrate is a critical failure point. It can alter the compound's effective concentration, leading to inaccurate formulations and invalid experimental results. Furthermore, the presence of absorbed water can accelerate chemical degradation and alter physical properties like crystal structure and flowability, impacting everything from storage stability to processability.[7][]

Physicochemical Properties of Beryllium Nitrate Trihydrate

A foundational understanding of the material's properties is essential for safe and effective handling. The specifications below are critical for experimental design and safety assessments.

| Property | Value | Source(s) |

| Chemical Formula | Be(NO₃)₂·3H₂O | [2][4] |

| Molecular Weight | 187.07 g/mol | [2][10] |

| Appearance | White to slightly yellow crystalline solid | [1][2][3] |

| Melting Point | Approximately 60 °C (decomposes) | [1][10] |

| Boiling Point | Decomposes above 100 °C | [1][5] |

| Solubility in Water | Highly soluble | [4][10] |

| Key Characteristic | Deliquescent | [2] |

The Mechanism of Deliquescence